C6 Bromo Substituent Enables Sub-Nanomolar Kinase Inhibition Potency in Optimized Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine derivatives bearing a bromine atom at the 6-position, when appropriately substituted at C2, C3, and C8 positions, achieve potent inhibition of Leishmania major casein kinase 1 (LmCK1.2). The optimized compound 30 (6-bromo-substituted imidazo[1,2-a]pyrazine core) exhibited LmCK1.2 IC₅₀ of 0.384 μM, while compound 8 (alternative substitution pattern) achieved IC₅₀ of 0.250 μM. In contrast, analogs lacking critical C2 or C3 substituents (compounds 20-23) showed no detectable enzyme inhibition (IC₅₀ > 50 μM) [1]. The 6-bromo substituent provides a critical synthetic anchor point for introducing these essential pharmacophoric elements via cross-coupling chemistry, enabling the exploration of this potency-essential substitution space that is inaccessible with non-halogenated core scaffolds.
| Evidence Dimension | LmCK1.2 enzyme inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | Optimized 6-bromo-imidazo[1,2-a]pyrazine derivative (compound 30): IC₅₀ = 0.384 μM; compound 8: IC₅₀ = 0.250 μM; CTN1122 (6-bromo core): IC₅₀ = 0.72 μM |
| Comparator Or Baseline | Analogs lacking C2 or C3 substituents (compounds 20-23): IC₅₀ not available (inactive); Compound 24 (suboptimal substitution): IC₅₀ = 12.42 μM |
| Quantified Difference | Optimized 6-bromo derivative (0.250-0.384 μM) shows >130-fold improved potency versus suboptimal analog (12.42 μM); inactive analogs show complete loss of inhibition |
| Conditions | In vitro enzymatic assay; mean from three determinations; LmCK1.2 and HsCK1ε inhibition measured |
Why This Matters
The 6-bromo substituent provides an essential synthetic handle for introducing potency-enabling C2/C3 substituents; selecting the correct brominated intermediate directly impacts lead optimization efficiency and SAR exploration bandwidth.
- [1] Tisseur L, Cojean S, Gassama K, et al. Table 2: Inhibition of Leishmania major CK1 and human CK1 activities by imidazo[1,2-a]pyrazines CTN1122, 5, 8, 12, 16, 20-26 and 30-32. PMC12177573. 2025. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC12177573/table/tab2/ View Source
